molecular formula C18H19NO3S B4850327 {[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid

{[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid

Cat. No.: B4850327
M. Wt: 329.4 g/mol
InChI Key: MIGOVZCHFBTJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid, also known as DBAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DBAA is a thioester derivative of N,N-dibenzylglycine, which is a well-known organic compound used in the synthesis of pharmaceuticals. In

Mechanism of Action

The mechanism of action of {[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. This compound has also been reported to activate the Nrf2/ARE pathway, which regulates antioxidant and anti-inflammatory responses in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal and cell models. In cancer research, this compound has been reported to induce apoptosis and inhibit angiogenesis in tumor cells. In neuroscience research, this compound has been shown to enhance memory and cognitive function by increasing the levels of neurotransmitters such as acetylcholine and dopamine. This compound has also been reported to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of chronic diseases.

Advantages and Limitations for Lab Experiments

{[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity. This compound is also stable under a wide range of conditions, making it suitable for long-term storage and use in various assays. However, this compound has some limitations for use in lab experiments. It is a relatively new compound and its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, this compound has not been extensively tested for toxicity and safety, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on {[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid. In cancer research, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent. In neuroscience research, more research is needed to determine the optimal dose and duration of this compound treatment for enhancing memory and cognitive function. Additionally, further studies are needed to explore the potential of this compound as a treatment for chronic diseases such as arthritis and cardiovascular disease. Overall, this compound has the potential to be a valuable tool for scientific research and may have implications for the development of new therapies in the future.

Scientific Research Applications

{[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid has been studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience research, this compound has been reported to enhance memory and cognitive function in animal models. This compound has also been studied for its anti-inflammatory and antioxidant properties, which may have implications for the treatment of chronic diseases such as arthritis and cardiovascular disease.

Properties

IUPAC Name

2-[2-(dibenzylamino)-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-17(13-23-14-18(21)22)19(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGOVZCHFBTJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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